molecular formula C15H12N2O B1623047 2-(1-Phenyl-1H-pyrazol-5-YL)phenol CAS No. 42089-79-2

2-(1-Phenyl-1H-pyrazol-5-YL)phenol

Cat. No. B1623047
CAS RN: 42089-79-2
M. Wt: 236.27 g/mol
InChI Key: CFXSXOABKUKAOD-UHFFFAOYSA-N
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Description

“2-(1-Phenyl-1H-pyrazol-5-YL)phenol” is an organic compound that serves as a useful building block in chemical synthesis studies . It belongs to an important class of 1, 3, 5-trisubstituted pyrazoline compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Petasis reaction was used for the synthesis of a related compound . The condensation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-ones and hydrazine hydrate or phenylhydrazine has also been used in the synthesis of related compounds .


Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds has been studied. For example, a related compound, 2-(5-phenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol, crystallizes in the monoclinic space group P2 1 /c with one molecule in the asymmetric unit .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds have been studied. For example, it was found that the existence of an electron-withdrawing group, a substituent on the ortho-position of the phenol ring, or a halogen atom at the 4-position of the pyrazole enhanced the antifungal activity of related pyrazoles .

Mechanism of Action

The mechanism of action of 2-(1-Phenyl-1H-pyrazol-5-YL)phenol is not well understood. However, it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. These complexes have unique properties that can be used in a variety of applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been found to have low toxicity and is not considered to be harmful to human health.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(1-Phenyl-1H-pyrazol-5-YL)phenol is its ability to form stable metal complexes. This makes it a useful ligand in the synthesis of metal complexes for a variety of applications. However, one of the limitations of using this compound is that it can be difficult to synthesize and purify.

Future Directions

There are several future directions for research on 2-(1-Phenyl-1H-pyrazol-5-YL)phenol. One area of research could be to investigate its potential as a catalyst in organic reactions. Another area of research could be to explore its potential as a drug delivery agent. Additionally, further research could be done to understand its mechanism of action and to develop more efficient synthesis methods.

Scientific Research Applications

2-(1-Phenyl-1H-pyrazol-5-YL)phenol has been found to have a variety of applications in scientific research. One of its main uses is as a ligand in the synthesis of metal complexes. These metal complexes have been found to have unique properties and can be used in a variety of applications, including catalysis and materials science.

properties

IUPAC Name

2-(2-phenylpyrazol-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-15-9-5-4-8-13(15)14-10-11-16-17(14)12-6-2-1-3-7-12/h1-11,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXSXOABKUKAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20425650
Record name 6-(2-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42089-79-2
Record name 6-(2-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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